1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-3-carboxylic acid

CAS No.: 1855891-52-9

Cat. No.: VC6894813

Molecular Formula: C9H9N5O4

Molecular Weight: 251.202

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1855891-52-9 |

|---|---|

| Molecular Formula | C9H9N5O4 |

| Molecular Weight | 251.202 |

| IUPAC Name | 1-(1-ethyl-4-nitropyrazol-3-yl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H9N5O4/c1-2-12-5-7(14(17)18)8(11-12)13-4-3-6(10-13)9(15)16/h3-5H,2H2,1H3,(H,15,16) |

| Standard InChI Key | QTCVGJDRQZCHFP-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)N2C=CC(=N2)C(=O)O)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

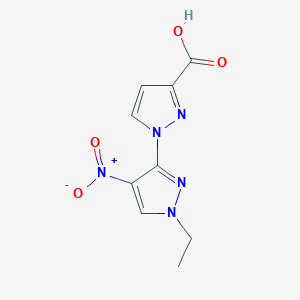

1'-Ethyl-4'-nitro-1'H-1,3'-bipyrazole-3-carboxylic acid features a bipyrazole system comprising two fused pyrazole rings. The primary pyrazole (position 1') bears an ethyl substituent at N1 and a nitro group at C4, while the secondary pyrazole (position 3') hosts a carboxylic acid moiety at C3. This arrangement is confirmed by its SMILES notation (CCN1C=C(C(=N1)N2C=CC(=N2)C(=O)O)[N+](=O)[O-]) and InChIKey (QTCVGJDRQZCHFP-UHFFFAOYSA-N).

Physical and Chemical Parameters

The compound’s molecular formula is C₉H₉N₅O₄, with a molar mass of 251.202 g/mol . Predicted physicochemical properties include a density of 1.66 g/cm³ and a boiling point of 516.8°C . The carboxylic acid group contributes to its acidity, evidenced by a calculated pKa of 3.34 , suggesting moderate water solubility under physiological conditions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉N₅O₄ | |

| Molar Mass (g/mol) | 251.2 | |

| Density (g/cm³) | 1.66 ± 0.1 | |

| Boiling Point (°C) | 516.8 ± 40.0 | |

| pKa | 3.34 ± 0.10 |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-3-carboxylic acid typically involves multi-step reactions, starting with the formation of the bipyrazole core. A common approach includes:

-

Condensation Reactions: Coupling ethyl-substituted pyrazole intermediates with nitro-functionalized precursors.

-

Functionalization: Introducing the carboxylic acid group via carboxylation or oxidation of methyl groups.

-

Purification: Chromatographic techniques to isolate the target compound from byproducts.

Key reagents include hydrogen gas and transition metal catalysts (e.g., palladium or nickel) for nitro group reductions, though these transformations remain underexplored for this specific compound.

Chemical Reactivity

The nitro group at C4' is electrophilic, enabling reduction to an amine (–NH₂) under catalytic hydrogenation conditions. This reactivity mirrors trends observed in analogous nitro-bipyrazole systems . The carboxylic acid at C3 participates in typical acid-base reactions, forming salts or esters, and can undergo coupling reactions to generate amides or acyl derivatives.

Biological Activities and Mechanisms

Hypothesized Interactions

While direct biological data are scarce, structural analogs exhibit inhibition of enzymes like cyclooxygenase-2 (COX-2) and kinases. The carboxylic acid group may anchor the molecule to active sites, while the nitro group modulates electron distribution, affecting binding affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume